Butyl 2,4-dinitrophenyl carbonate
Description
Contextualization of Activated Carbonates in Modern Organic Synthesis
Activated carbonates are a class of reagents highly valued in modern organic synthesis for their ability to facilitate the formation of carbonate and carbamate (B1207046) linkages. These compounds serve as efficient acyl transfer agents, providing a safer and more stable alternative to hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Their utility is most prominent in peptide synthesis, where they are used to introduce protecting groups onto amino acids, preventing unwanted side reactions and preserving stereochemical integrity. nih.gov Reagents such as bis(o-nitrophenyl) carbonate and p-nitrophenyl chloroformate are well-documented examples that react with amines and alcohols to form ureas, carbamates, and other carbonates, underscoring the versatility of this class of compounds. nih.govthieme-connect.comresearchgate.net The reaction mechanism typically involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the activated carbonate, leading to the displacement of an activated phenol (B47542) as a leaving group. nih.gov
Significance of the 2,4-Dinitrophenyl Moiety as a Superior Leaving Group
The efficacy of an activated carbonate is largely dependent on the stability of its leaving group. The 2,4-dinitrophenyl group is recognized as a superior leaving group due to its distinct electronic properties. The benzene (B151609) ring is substituted with two strongly electron-withdrawing nitro (-NO₂) groups at the ortho and para positions. allen.inbyjus.com These groups delocalize the negative charge of the resulting 2,4-dinitrophenoxide anion through resonance, thereby stabilizing it. This stabilization lowers the activation energy required for the substitution reaction to proceed, making the 2,4-dinitrophenoxide anion easy to displace. This enhanced reactivity allows for reactions to occur under mild conditions, which is crucial when working with sensitive substrates. The reaction of 2,4-dinitrophenyl derivatives with nucleophiles, such as in the synthesis of 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene, illustrates the facile displacement of the group attached to the activated ring. byjus.com
Scope of Academic Inquiry into Butyl 2,4-Dinitrophenyl Carbonate Chemistry
While extensive research exists for analogous compounds, the academic inquiry specifically into this compound is more specialized. Research in this area logically focuses on its application as a butyl-group transfer agent, particularly for the butoxycarbonylation of amines, alcohols, and other nucleophiles. Investigations would likely involve detailed kinetic and mechanistic studies to understand its reactivity compared to other activated carbonates. Key areas of interest include the efficiency of the transfer reaction, the influence of solvents and catalysts, and the potential for side reactions. Given its structure, the compound serves as a valuable substrate for studying the principles of nucleophilic acyl substitution and the impact of highly activated leaving groups on reaction outcomes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15741-91-0 |
|---|---|
Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
butyl (2,4-dinitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways
A general and plausible synthetic route for Butyl 2,4-dinitrophenyl carbonate involves the reaction of 1-butanol (B46404) with a suitable acylating agent possessing the 2,4-dinitrophenoxy leaving group. The most common approach for creating such carbonates is the reaction of an alcohol with an activated chloroformate. nih.govbeilstein-journals.org
In a typical procedure, 1-butanol would be dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM). A base, commonly pyridine (B92270), is added to the solution to act as a nucleophilic catalyst and to neutralize the hydrochloric acid byproduct. The reaction mixture is then cooled, and 2,4-dinitrophenyl chloroformate, dissolved in the same solvent, is added dropwise. The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyridine initially activates the chloroformate, which is then attacked by the hydroxyl group of 1-butanol. Subsequently, the chloride ion is eliminated, followed by the loss of a proton from the oxonium intermediate (facilitated by pyridine) to yield the final product, this compound. The resulting product can then be isolated and purified using standard techniques like extraction and column chromatography.
Physicochemical Properties and Spectroscopic Characterization
While specific experimental data for Butyl 2,4-dinitrophenyl carbonate is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₇ | Calculated |
| Molecular Weight | 284.22 g/mol | Calculated |
| Appearance | Expected to be a white to yellow solid | By analogy to related nitrophenyl carbonates. |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (B109758), Acetone, and Methanol | By analogy to 2,4-Di-tert-butyl-6-nitrophenyl methyl carbonate. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic protons on the dinitrophenyl ring appearing as multiplets in the δ 8.0-9.0 ppm region.
|
| ¹³C NMR | - Carbonyl carbon (C=O) of the carbonate group expected around δ 150-155 ppm.
|
| FTIR (cm⁻¹) | - Strong absorption band for the carbonate carbonyl (C=O) stretch around 1760-1780 cm⁻¹.
|
Table of Compounds
Synthetic Pathways to Butyl 2,4-Dinitrophenyl Carbonate
The synthesis of this compound can be approached through several chemical strategies. These routes primarily involve the reaction of a butanol-derived precursor with an activated 2,4-dinitrophenol (B41442) species, or vice-versa. The efficiency and feasibility of these methods depend on factors such as starting material availability, reaction conditions, and desired purity of the final product.
Approaches via Activation of 2,4-Dinitrophenol
A primary route to this compound involves the activation of 2,4-dinitrophenol. This activation is necessary to make the phenolic oxygen a better leaving group, facilitating its reaction with a butyl-containing reagent.
One common method for activating 2,4-dinitrophenol is its conversion to a more reactive intermediate. For instance, reacting 2,4-dinitrophenol with phosgene (B1210022) (COCl2) or a phosgene equivalent like triphosgene (B27547) can form a highly reactive 2,4-dinitrophenyl chloroformate. This intermediate can then readily react with butanol in the presence of a base to yield the desired carbonate. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, 2,4-dinitrophenol can be activated by other means. For example, it has been shown to be an efficient activator in nucleotide synthesis, proceeding through an intermediate P(III)-2,4-dinitrophenyl ester. researchgate.net This suggests the potential for similar activation strategies in carbonate synthesis.
The synthesis of 2,4-dinitrophenol itself can be achieved through various methods, including the nitration of phenol (B47542). researchgate.netsciencemadness.orggoogle.com One approach involves the direct nitration of phenol using nitric acid in an aqueous-alcoholic medium. researchgate.netsciencemadness.org Another method involves the hydrolysis of 2,4-dinitrochlorobenzene. prepchem.com
Approaches via Butanol Activation
Conversely, synthetic strategies can be designed around the activation of butanol. In this approach, butanol is converted into a more reactive species that can then react with 2,4-dinitrophenol or its salt.
One potential pathway involves the formation of a butyl chloroformate by reacting butanol with an excess of phosgene. This butyl chloroformate can then be reacted with the sodium or potassium salt of 2,4-dinitrophenol to form this compound.
Another possibility is the direct reaction of butanol with a pre-formed activated carbonate species containing the 2,4-dinitrophenyl group. For example, bis(2,4-dinitrophenyl) carbonate, if available, could react with butanol in a transesterification reaction to yield the desired product and a molecule of 2,4-dinitrophenol as a byproduct.
Comparative Analysis of Synthetic Routes for Analogous Dinitrophenyl Carbonates
The synthesis of analogous dinitrophenyl carbonates, such as bis(4-nitrophenyl) carbonate nbinno.comsigmaaldrich.comchemicalbook.com and 2,4-di-tert-butyl-6-nitrophenyl methyl carbonate pharmaffiliates.com, provides valuable insights into the potential synthetic routes for this compound.
A common method for synthesizing symmetrical diaryl carbonates like bis(4-nitrophenyl) carbonate is the reaction of the corresponding phenol with phosgene. wikipedia.org For asymmetrical carbonates, a two-step approach is often employed. This can involve reacting a phenol with phosgene to form a chloroformate, which is then reacted with a different alcohol or phenol.
Transesterification is another important method for synthesizing carbonates. wikipedia.orgmdpi.com In this process, an existing carbonate, such as dimethyl carbonate or diphenyl carbonate, is reacted with an alcohol or phenol in the presence of a catalyst. The equilibrium can be driven towards the desired product by using an excess of one reactant or by removing a volatile byproduct. For instance, aliphatic alcohols can displace phenols from aryl carbonates. wikipedia.org The direct synthesis of carbonates from CO2 and alcohols is also an area of active research, often requiring catalysts like CeO2. researchgate.netresearchgate.net
The synthesis of bis(o-nitrophenyl) carbonate has been reported as a milder alternative to phosgene for the preparation of ureas. nih.gov This reagent reacts sequentially with amines, suggesting that a similar approach could be used with alcohols to produce unsymmetrical carbonates.
Interactive Table: Comparison of Synthetic Routes for Dinitrophenyl Carbonates
| Synthetic Route | Starting Materials | Reagents/Catalysts | Key Intermediates | Advantages | Disadvantages | Relevant Analogs |
| Phosgenation | 2,4-Dinitrophenol, Butanol | Phosgene, Base (e.g., Pyridine) | 2,4-Dinitrophenyl chloroformate | High yielding wikipedia.org | Use of toxic phosgene wikipedia.org | Bis(4-nitrophenyl) carbonate |
| Transesterification | Dimethyl carbonate, 2,4-Dinitrophenol, Butanol | Catalyst (e.g., Base, Organometallic) | Butyl methyl carbonate | Avoids phosgene | Equilibrium limited, may require removal of byproduct wikipedia.org | Diphenyl carbonate mdpi.com |
| From CO2 | Carbon dioxide, Butanol, 2,4-Dinitrophenol | Catalyst (e.g., CeO2), Dehydrating agent | - | Utilizes CO2 as a C1 source | Thermodynamically challenging researchgate.net | Dimethyl carbonate researchgate.netresearchgate.net |
| Sequential Addition | Bis(2,4-dinitrophenyl) carbonate, Butanol | Base | - | Potentially milder conditions | Requires synthesis of the symmetrical carbonate | Bis(o-nitrophenyl) carbonate for ureas nih.gov |
Strategies for Derivatization and Functionalization
The chemical structure of this compound offers several sites for derivatization and functionalization, primarily at the electrophilic carbonyl center and on the butyl alkyl chain.
Nucleophilic Reactions at the Carbonyl Center
The carbonyl carbon of this compound is highly electrophilic due to the electron-withdrawing effects of the two adjacent oxygen atoms and the dinitrophenyl group. This makes it susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.orgshemmassianconsulting.com
These reactions typically proceed through a nucleophilic addition mechanism, forming a tetrahedral intermediate. libretexts.orgmsu.edu The subsequent outcome depends on the nature of the nucleophile and the reaction conditions. The 2,4-dinitrophenoxide ion is a good leaving group, facilitating nucleophilic acyl substitution reactions.
Common nucleophiles that can react at the carbonyl center include:
Amines: Primary and secondary amines can react to form carbamates, displacing the 2,4-dinitrophenoxide. This is a common strategy for introducing nitrogen-containing functional groups.
Alcohols: In the presence of a suitable catalyst, another alcohol can displace butanol in a transesterification reaction, leading to a different carbonate ester.
Thiols: Thiols can react to form thiocarbonates.
Carbanions: Grignard reagents and organolithium compounds can add to the carbonyl group. However, these strong nucleophiles may also lead to the formation of ketones after the initial addition and subsequent elimination of the leaving groups. msu.edu
The reactivity of the carbonyl group can be influenced by the solvent and the presence of catalysts. Acidic conditions can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. youtube.com
Modifications of the Butyl Alkyl Chain
The butyl group of this compound also presents opportunities for chemical modification, although these reactions are generally less facile than those at the highly reactive carbonyl center.
Strategies for functionalizing the butyl chain could involve radical reactions. For example, free-radical halogenation could introduce a halogen atom onto the alkyl chain, which could then be used as a handle for further nucleophilic substitution reactions.
Another approach could be the site-selective C-H functionalization of the alkyl ester. rsc.org While this has been demonstrated for other alkyl esters, its applicability to this compound would need to be investigated. Such a reaction could allow for the introduction of various functional groups at specific positions on the butyl chain.
Furthermore, the synthesis of analogs with pre-functionalized alkyl chains is a viable strategy. For instance, starting with a functionalized butanol derivative in the initial synthesis would directly lead to a derivatized this compound. This approach avoids potential complications with modifying the butyl chain in the presence of the reactive dinitrophenyl carbonate moiety. The introduction of long alkyl chains can also be used to modify the physical properties of materials. mdpi.com
Chemical Transformations of the Dinitrophenyl Aromatic Ring
The dinitrophenyl group within this compound is characterized by its high reactivity, which is primarily dictated by the presence of two strongly electron-withdrawing nitro groups. These groups render the aromatic ring electron-deficient and susceptible to specific chemical transformations, notably nucleophilic aromatic substitution and reduction of the nitro moieties.
Nucleophilic Aromatic Substitution (SNAr)
The 2,4-dinitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The powerful electron-withdrawing nature of the two nitro groups polarizes the aromatic ring, creating a significant partial positive charge on the ring carbons, which facilitates attack by nucleophiles. This type of reaction is a cornerstone of the chemistry of electron-deficient aromatic compounds. researchgate.net
The generally accepted mechanism for an SNAr reaction involves a two-step addition-elimination process. nih.gov A nucleophile first attacks the carbon atom bearing a leaving group (or, in some cases, a nitro group itself), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is a key feature, as its stability is enhanced by the delocalization of the negative charge onto the ortho and para nitro groups. wikipedia.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
In the context of this compound, while the butyl carbonate group is the primary reactive site for nucleophilic attack, the dinitrophenyl ring itself can undergo substitution under specific conditions, especially if one of the nitro groups acts as the leaving group or if the synthesis starts from a precursor like 1-halo-2,4-dinitrobenzene. researchgate.net For example, reactions with amines, alkoxides, or other nucleophiles can lead to the displacement of a nitro group, although this is generally less common than the displacement of a halide from a corresponding halodinitrobenzene precursor.
Reduction of the Nitro Groups
The reduction of the two nitro groups on the aromatic ring is a fundamental transformation that dramatically alters the electronic properties of the molecule. masterorganicchemistry.com This conversion of the strongly electron-deactivating and meta-directing nitro groups into strongly electron-donating and ortho-, para-directing amino groups is a reaction of significant synthetic utility. masterorganicchemistry.comjsynthchem.com
The reduction can be achieved using a variety of reagents and methods, leading to different products depending on the reaction conditions.
Complete Reduction to Diamine: The most common transformation is the complete reduction of both nitro groups to form the corresponding diamine, Butyl 2,4-diaminophenyl carbonate. This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org Another widely used method involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com
Partial or Selective Reduction: It is also possible to achieve selective reduction of one nitro group, yielding either Butyl 2-amino-4-nitrophenyl carbonate or Butyl 4-amino-2-nitrophenyl carbonate. This selectivity is often challenging but can be controlled by the choice of reducing agent and reaction conditions. Reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide are known to selectively reduce one nitro group in dinitro compounds. wikipedia.org The regioselectivity can be influenced by steric hindrance and the electronic environment. For instance, in related 2,4-dinitrophenyl compounds, the ortho nitro group may be preferentially reduced under certain conditions. stackexchange.com The reduction process proceeds through intermediate species, including nitroso and hydroxylamino derivatives, before the final amine is formed. nih.gov
The chemical transformations of the dinitrophenyl ring are summarized in the table below, highlighting the key reaction types and the resulting products.
| Reaction Type | Reagent(s)/Conditions | Product(s) |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines, Alkoxides) | Substituted dinitrophenyl derivatives |
| Complete Nitro Group Reduction | H₂, Pd/C or Fe, HCl | Butyl 2,4-diaminophenyl carbonate |
| Partial Nitro Group Reduction | Na₂S or (NH₄)₂S | Butyl 2-amino-4-nitrophenyl carbonate and/or Butyl 4-amino-2-nitrophenyl carbonate |
Utility as an Activating Group in Coupling Reactions
As a potent acylating agent, this compound excels in facilitating the formation of several crucial chemical bonds. The 2,4-dinitrophenoxide ion is an excellent leaving group, making the carbonate an effective acyl transfer reagent.
The synthesis of amides and esters often requires the activation of a carboxylic acid. However, this compound offers a direct route to certain ester and amide-like structures (specifically carbamates, as discussed in 4.1.2). While not used for traditional amide coupling between a carboxylic acid and an amine, it serves as a powerful reagent for creating linkages via nucleophilic attack on its activated carbonyl center.
Its reactivity is analogous to, but greater than, that of bis(4-nitrophenyl) carbonate (BNPC), a reagent widely used to prepare activated 4-nitrophenyl esters for peptide synthesis. sigmaaldrich.com The enhanced reactivity of the 2,4-dinitrophenyl derivative facilitates reactions under milder conditions. For example, the reaction of this compound with a primary or secondary amine would lead to the formation of a butyl-carbamate, while its reaction with an alcohol would yield a new, less-activated carbonate ester. Studies on related 2,4-dinitrophenyl esters have shown they readily undergo acyl transfer reactions with nucleophiles like phenols to yield the corresponding ester products quantitatively. mdpi.com
The primary utility of this compound in coupling reactions is the direct synthesis of other carbonates and carbamates. These functional groups are integral to many pharmaceuticals, polymers, and agrochemicals. chemimpex.com
The reaction with an alcohol (R'-OH) or a phenol proceeds via nucleophilic acyl substitution to displace the 2,4-dinitrophenoxide leaving group, forming a new, more stable butyl carbonate derivative. Similarly, reaction with a primary (R'-NH₂) or secondary (R'₂NH) amine yields the corresponding N-substituted butyl carbamate (B1207046). Research on analogous p-nitrophenyl carbonates demonstrates their high reactivity towards amines and alcohols to form carbamate and carbonate linkages, respectively. nih.gov For instance, various alcohols, including complex structures like N-Boc-trans-4-hydroxy-L-proline methyl ester, have been successfully converted to their corresponding p-nitrophenyl carbonates, which are then reacted with amines to yield carbamates. beilstein-journals.org Given its superior leaving group, this compound would be expected to facilitate these transformations with even greater efficiency.
| Nucleophile | Product Functional Group | Representative Product Name |
| Primary Amine (R-NH₂) | Carbamate | Butyl alkylcarbamate |
| Secondary Amine (R₂NH) | Carbamate | Butyl dialkylcarbamate |
| Alcohol (R-OH) | Carbonate | Alkyl butyl carbonate |
| Phenol (Ar-OH) | Carbonate | Aryl butyl carbonate |
Role in Protecting Group Chemistry
Protecting groups are essential tools in multi-step synthesis, allowing chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org
This compound is an ideal precursor for installing a highly base-sensitive protecting group on alcohols. By reacting it with the target alcohol, a new carbonate is formed which effectively protects the hydroxyl group. This protection strategy is analogous to the well-established use of 4-nitrophenyl carbonates and carbamates as base-labile protecting groups. emerginginvestigators.org
These groups are valued for their stability in neutral and acidic media but can be cleaved under mild basic conditions. emerginginvestigators.org The cleavage mechanism involves a base-catalyzed hydrolysis that releases the protected alcohol and the highly colored 2,4-dinitrophenolate (B1223059) anion, which can be monitored spectrophotometrically. The two electron-withdrawing nitro groups in the 2,4-dinitrophenyl system make it significantly more susceptible to basic hydrolysis than the 4-nitrophenyl analogue, allowing for deprotection under exceptionally mild conditions. emerginginvestigators.org This increased lability enhances the selectivity of the deprotection step.
Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting another. organic-chemistry.org The unique base-lability of the protecting group derived from this compound makes it an excellent component in orthogonal schemes.
For example, a molecule might contain an alcohol protected with a group derived from this compound (base-labile), an amine protected as a t-butyl carbamate (Boc group, acid-labile), and another alcohol protected as a benzyl (B1604629) ether (Bn group, removed by hydrogenolysis). A chemist could selectively deprotect the first alcohol using a mild base, leaving the Boc and Bn groups completely intact for subsequent reactions. This high degree of selectivity is crucial for the efficient synthesis of complex molecules. organic-chemistry.orgemerginginvestigators.org
| Protecting Group | Typical Functional Group Protected | Cleavage Conditions | Orthogonal To |
| 2,4-Dinitrophenyl Carbonate | Alcohol | Mild Base (e.g., aq. NaHCO₃, dilute amine) | Acid-labile (Boc, Trityl), Hydrogenolysis (Bn, Cbz), Fluoride-labile (Silyl ethers) |
| Boc (tert-Butoxycarbonyl) | Amine, Alcohol | Strong Acid (e.g., TFA, HCl) | Base-labile (Fmoc), Hydrogenolysis (Bn, Cbz), Fluoride-labile (Silyl ethers) |
| Bn (Benzyl ether) | Alcohol, Phenol | Hydrogenolysis (H₂, Pd/C) | Acid-labile (Boc), Base-labile (Fmoc), Fluoride-labile (Silyl ethers) |
| TBS (tert-Butyldimethylsilyl) | Alcohol | Fluoride source (e.g., TBAF, HF•Pyridine) | Acid-labile (Boc), Base-labile (Fmoc), Hydrogenolysis (Bn, Cbz) |
Integration into Complex Organic Transformations
The high reactivity of this compound allows for its integration into complex reaction cascades where a potent but selective electrophile is required. Its utility is particularly evident in sequences requiring the formation of carbamates or the protection of alcohols under mild conditions.
An illustrative example of a related complex transformation involves the reaction of p-nitrophenyl carbonates with the amidine base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.govbeilstein-journals.org In this reaction, DBU acts as a nucleophile, attacking the activated carbonate and undergoing a subsequent ring-opening to form a substituted ε-caprolactam carbamate. beilstein-journals.org This transformation highlights how a highly activated carbonate can participate in non-conventional reactions to build complex heterocyclic structures. The superior reactivity of this compound would likely drive similar or even more intricate transformations, enabling the construction of architecturally complex molecules under specific, controlled conditions.
Contributions to Peptide and Azapeptide Synthesis (analogous to bis-2,4-dinitrophenyl carbonate)
The synthesis of peptides and their analogues, azapeptides, is a cornerstone of medicinal chemistry and drug discovery. The formation of the amide bond in these structures requires the activation of a carboxylic acid group. Reagents like bis(2,4-dinitrophenyl) carbonate have proven to be effective for this purpose. ambeed.com By analogy, this compound is poised to be a valuable tool in this field.
The 2,4-dinitrophenoxy group is an excellent leaving group, a property conferred by the strong electron-withdrawing nature of the two nitro groups. This facilitates the nucleophilic attack of an amine on the carbonyl carbon of the carbonate. In the context of peptide synthesis, this compound can be used to activate the N-terminus of a peptide chain for coupling with a hydrazine (B178648) derivative to form an azapeptide.
The proposed mechanism involves the reaction of this compound with the N-terminal amine of a peptide. This reaction would form a highly reactive 2,4-dinitrophenyl carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by a hydrazine derivative, leading to the formation of the semicarbazide (B1199961) linkage characteristic of azapeptides. The use of this compound could offer advantages in terms of solubility and reactivity compared to its bis-substituted counterparts. The butyl group may enhance solubility in organic solvents commonly used in peptide synthesis.
Azapeptides, which contain a nitrogen atom in place of an α-carbon in the peptide backbone, often exhibit enhanced resistance to enzymatic degradation and can have improved pharmacokinetic profiles. regenesis.com The development of efficient reagents for their synthesis is therefore a significant area of research. The application of this compound in this area could streamline the synthesis of these important peptidomimetics.
Exploration in Prodrug Design (analogous to 4-nitrophenyl carbonate in SN38 prodrug)
Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Carbonate linkages are frequently employed in prodrugs due to their potential for enzymatic or chemical cleavage in vivo to release the active drug. The use of 4-nitrophenyl carbonates in the synthesis of prodrugs for the potent anticancer agent SN-38 is a notable example. google.com
Drawing a parallel, this compound can be explored as a reagent for creating novel prodrugs. The 2,4-dinitrophenyl group, being a good leaving group, would facilitate the attachment of a promoiety to a drug molecule containing a hydroxyl or amino group. The resulting carbonate or carbamate prodrug would be designed to be stable until it reaches the target site, where it would then be cleaved to release the active drug.
The rate of cleavage of the carbonate linker is a critical parameter in prodrug design. The electronic properties of the leaving group play a significant role in determining this rate. The two nitro groups on the phenyl ring of this compound would make the 2,4-dinitrophenoxide a very good leaving group, potentially leading to a faster release of the active drug compared to prodrugs synthesized with 4-nitrophenyl carbonate. The butyl group could also be modified to tune the lipophilicity and solubility of the resulting prodrug, allowing for better control over its absorption, distribution, metabolism, and excretion (ADME) properties.
For instance, a drug with poor water solubility could be derivatized with a hydrophilic promoiety using this compound as the linking agent. This could enhance the drug's solubility and bioavailability. Conversely, a hydrophilic drug could be made more lipophilic to improve its ability to cross cell membranes. The versatility of the carbonate linkage and the tunable properties of the butyl and dinitrophenyl groups make this compound an intriguing candidate for the development of next-generation prodrugs.
Reagent in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. Carbonates have been shown to participate in various MCRs, and this compound, with its activated carbonyl group, is a promising reagent for this type of chemistry.
One area where this compound could be applied is in Ugi-type reactions. The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov Variations of this reaction have been developed where the carboxylic acid component is generated in situ. This compound could potentially serve as a carbonyl source or as an activator in such reactions.
For example, it could react with a nucleophile to generate a reactive intermediate that then participates in the MCR cascade. The electron-deficient nature of the carbonate's carbonyl carbon makes it highly susceptible to nucleophilic attack. This reactivity could be harnessed to initiate a sequence of reactions leading to the formation of complex heterocyclic scaffolds, which are common motifs in medicinally active compounds.
Furthermore, the Passerini reaction, another important MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. chemicalbook.com While carbonates are not traditional components of this reaction, the reactivity of this compound could enable its participation in novel Passerini-type transformations. The exploration of this reagent in the context of MCRs could lead to the discovery of new synthetic methodologies and the efficient construction of valuable chemical entities.
Sophisticated Analytical and Spectroscopic Characterization
Application of Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful tool for the definitive structural confirmation of Butyl 2,4-dinitrophenyl carbonate. Both ¹H and ¹³C NMR spectra offer a map of the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum, the protons of the butyl group would exhibit characteristic signals. The terminal methyl (CH₃) protons would appear as a triplet, while the two methylene (B1212753) (CH₂) groups adjacent to each other would present as a multiplet. The methylene group directly attached to the carbonate oxygen would be the most deshielded of the butyl chain protons due to the electron-withdrawing effect of the carbonate moiety. The aromatic protons on the 2,4-dinitrophenyl ring would appear in the downfield region, with their splitting patterns and chemical shifts dictated by the positions of the two nitro groups.
The ¹³C NMR spectrum would complement this information. The carbonyl carbon of the carbonate group is expected to have a characteristic chemical shift in the range of 150–155 ppm. The carbons of the butyl chain would appear in the aliphatic region, while the aromatic carbons would be observed further downfield, with their signals split according to their substitution pattern on the dinitrophenyl ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are employed to identify the functional groups present in this compound. The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group, typically in the region of 1750–1800 cm⁻¹. Additionally, characteristic strong absorption bands for the nitro groups (-NO₂) would be observed around 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The C-O stretching vibrations of the carbonate ester linkages and the aromatic C-H and C=C stretching vibrations would also be present.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) stretch | 1750 - 1800 |
| Asymmetric Nitro (NO₂) stretch | ~1520 |
| Symmetric Nitro (NO₂) stretch | ~1350 |
| C-O stretch | 1300 - 1000 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
UV-Visible Spectroscopy for Kinetic Monitoring and Chromophore Analysis
UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within the this compound molecule and for monitoring reaction kinetics. The 2,4-dinitrophenyl group acts as a strong chromophore, leading to significant absorption in the UV region. The release of the 2,4-dinitrophenolate (B1223059) anion, a common leaving group in reactions involving this compound, can be conveniently monitored by the appearance of its characteristic absorption in the visible region. This makes UV-Vis spectroscopy a practical tool for kinetic studies of hydrolysis or other nucleophilic substitution reactions. For instance, the kinetics of adsorption of similar compounds like 2,4-dinitrophenol (B41442) have been successfully determined using UV-Vis spectrophotometry.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Under electron ionization (EI) or other ionization techniques, the molecule will fragment in a predictable manner. Dominant fragmentation pathways for related nitroaromatic compounds often involve the loss of the nitro group (NO₂) or a nitro radical (NO·). For this compound, fragmentation could also involve cleavage of the butyl group and the carbonate linkage. The study of fragmentation patterns of related compounds, such as tributyl phosphate, has been instrumental in understanding these pathways.
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A reversed-phase HPLC method, using a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound's purity can be quantified by measuring the area of its corresponding peak relative to any impurity peaks. HPLC is also used to monitor the biotransformation of related compounds like 2,4-dinitrophenol.
Emerging Research Frontiers and Future Prospects
Catalytic Applications in Organic Synthesis
Currently, there is a lack of specific research on the direct catalytic applications of Butyl 2,4-dinitrophenyl carbonate. However, the reactivity of related nitrophenyl carbonates in the presence of catalysts suggests potential avenues for investigation. For instance, the chemistry of p-nitrophenyl carbonates has been explored in reactions catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). beilstein-journals.orgbeilstein-journals.org These amidine bases have been shown to act as nucleophiles towards highly electrophilic p-nitrophenyl carbonates, leading to ring-opening reactions and the formation of substituted lactam carbamates. beilstein-journals.orgbeilstein-journals.org
It is conceivable that this compound could participate in similar DBU or DBN-catalyzed reactions. The dinitrophenyl group, being a better leaving group than the p-nitrophenyl group, might enhance the reaction rates or allow for milder reaction conditions. Future research could explore the use of this compound as a substrate in catalyst-mediated processes for the synthesis of complex carbamates and other functionalized molecules.
Furthermore, the development of enzyme-like imprinted-polymer reactors has been shown to be effective for tandem catalysis, and the hydrolysis of related carbonate esters has been used as a model reaction to study these systems. acs.org This suggests a potential future application for this compound in the development and characterization of novel catalytic systems.
Innovations in Sustainable Synthesis Approaches
The synthesis of nitrophenyl carbonates traditionally involves the use of reagents like phosgene (B1210022) or its derivatives, which are highly toxic. A key area of emerging research is the development of more sustainable and safer synthetic methods. While specific green synthesis routes for this compound are not documented, methods developed for analogous compounds offer a blueprint.
For instance, a method for the synthesis of bis(4-nitrophenyl) carbonate involves the nitration of diphenyl carbonate. chemicalbook.com A more environmentally friendly approach for the synthesis of bis(4-nitrophenyl) carbonate has been developed using triphosgene (B27547), which is a safer alternative to phosgene gas, in the presence of an antioxidant and a catalyst. patsnap.com This process is carried out in a biphasic system of dichloromethane (B109758) and water, which simplifies purification. patsnap.com
Future research into the sustainable synthesis of this compound would likely focus on adapting such phosgene-free methods. This could involve the direct carbonylation of 2,4-dinitrophenol (B41442) with a butyl-based carbonate source or the reaction of butanol with a pre-activated form of 2,4-dinitrophenol under green conditions. The use of flow chemistry and the development of catalytic, atom-economical processes will be crucial in minimizing waste and improving the safety profile of its synthesis.
Table 1: Comparison of Reagents for Carbonate Synthesis
| Reagent | Advantages | Disadvantages |
| Phosgene | Highly reactive | Extremely toxic gas |
| Triphosgene | Solid, safer to handle than phosgene | Still a source of phosgene in situ |
| Diphenyl Carbonate | Non-toxic solid | Requires harsh nitration conditions |
Exploration of Novel Chemical Transformations
The high reactivity of the 2,4-dinitrophenyl carbonate moiety opens the door to a wide range of novel chemical transformations. Research on related compounds has demonstrated their utility as versatile reagents. For example, bis(o-nitrophenyl) carbonate has been used in a two-step synthesis of bis-ureas by sequential reaction with amines. mdpi.com This directional synthesis allows for the preparation of unsymmetrical ureas.
Given its structure, this compound is expected to be an excellent electrophile, readily reacting with various nucleophiles. Future research could explore its reactions with a broad scope of nucleophiles beyond simple amines and alcohols, such as thiols, carbanions, and organometallic reagents, to generate a diverse library of butyl-containing compounds.
The reaction of p-nitrophenyl carbonates with amidine bases like DBU and DBN to form lactam carbamates showcases a novel ring-opening transformation. beilstein-journals.orgbeilstein-journals.org Investigating the reaction of this compound under similar conditions could lead to new synthetic routes for functionalized heterocyclic compounds. The enhanced reactivity of the dinitrophenyl leaving group might also enable transformations that are not possible with less reactive carbonates.
Table 2: Reactivity of Nitrophenyl Carbonates with Amines
| Carbonate | Amine | Product Type | Reference |
| p-Nitrophenyl carbonates | DBU/DBN | Lactam carbamates | beilstein-journals.orgbeilstein-journals.org |
| Bis(o-nitrophenyl) carbonate | Benzylamine, Diamines | Bis-ureas | mdpi.com |
Theoretical Advancements in Reaction Mechanism Prediction
The study of reaction mechanisms through computational and theoretical methods is a rapidly advancing field. While no specific theoretical studies on this compound were found, extensive research has been conducted on the aminolysis and hydrolysis of related methyl and phenyl 2,4-dinitrophenyl carbonates. researchgate.net
Kinetic studies on the aminolysis of methyl 2,4-dinitrophenyl carbonate suggest a concerted mechanism. researchgate.net In contrast, the aminolysis of methyl 4-nitrophenyl carbonate proceeds through a stepwise mechanism with the formation of a zwitterionic tetrahedral intermediate. researchgate.net The mechanism is sensitive to the basicity of the amine nucleophile.
Future theoretical studies on this compound would likely employ Density Functional Theory (DFT) and other computational methods to predict its reactivity and elucidate reaction mechanisms. These studies could investigate the transition state structures and activation energies for its reactions with various nucleophiles. Such theoretical predictions can guide experimental work, enabling the rational design of new synthetic methodologies and the prediction of novel reactivity patterns. Comparing the theoretical predictions for this compound with the established mechanisms of its methyl and phenyl analogues would provide valuable insights into the effect of the alkyl group on the reaction pathway.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Butyl 2,4-dinitrophenyl carbonate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a butyl group replaces a leaving group (e.g., phenyl or sulfide) on 2,4-dinitrophenyl derivatives. Optimize efficiency by controlling reaction temperature (e.g., 60–80°C for improved kinetics) and using polar aprotic solvents like DMSO to stabilize transition states. Monitor progress via TLC or HPLC for intermediate purity. Adjust stoichiometry to favor carbonate ester formation over side reactions (e.g., hydrolysis) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Use H NMR in deuterated DMSO to identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted phenyl groups) and butyl chain signals (δ 0.9–1.7 ppm).
- IR : Look for carbonyl stretching (C=O) at ~1750 cm and nitro group vibrations (NO) at ~1520 and 1340 cm.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of butyl or nitro groups). Cross-reference with theoretical m/z values .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Analyze degradation products using UHPLC (C18 column, 1.0 mL/min flow rate, 254 nm detection) and compare retention times against known standards (e.g., 2,4-dinitrophenol). Calculate half-life () using first-order kinetics models .
Advanced Research Questions
Q. What mechanistic insights govern the nucleophilic substitution reactions of this compound with amines or hydrazines?
- Methodological Answer : The reaction likely follows an SAr (aromatic nucleophilic substitution) mechanism due to electron-withdrawing nitro groups activating the phenyl ring. Determine pseudo-first-order rate constants () by varying nucleophile concentrations (0.1–1.0 M) and monitoring absorbance changes (e.g., loss of nitro group peaks at 400–500 nm). Use Eyring plots to derive activation parameters (, ) from temperature-dependent kinetics (25–60°C). Confirm absence of general base catalysis via linear vs. [nucleophile] plots .
Q. How can researchers resolve contradictions in kinetic data when comparing this compound with analogous 2,4-dinitrophenyl derivatives?
- Methodological Answer : Discrepancies in rate constants (e.g., slower reactivity vs. phenyl sulfides) may arise from steric hindrance by the butyl group or electronic effects. Perform Hammett analysis using substituent constants () to correlate electronic effects with reactivity. Validate via computational modeling (DFT) to compare transition state energies and charge distribution on the aromatic ring .
Q. What advanced analytical strategies are recommended for detecting trace degradation byproducts in environmental or biological matrices?
- Methodological Answer : Use ultrasound-assisted emulsification microextraction (USAEME) with a floating organic droplet (e.g., 1-dodecanol) to preconcentrate analytes. Couple with UHPLC-MS/MS (ESI negative mode) for high sensitivity (LOD < 0.1 ppb). Quantify using isotope-labeled internal standards (e.g., N-2,4-dinitrophenol) to correct for matrix effects .
Q. How can electrochemical methods be applied to degrade this compound, and what toxicity profiles should be monitored post-treatment?
- Methodological Answer : Employ anodic oxidation (boron-doped diamond electrode, 10 mA/cm, pH 7) in a continuous flow reactor. Track mineralization via TOC analysis and identify intermediates (e.g., quinones, carboxylic acids) using GC-MS. Assess acute toxicity with Vibrio fischeri bioassays (EC values) to ensure complete detoxification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
